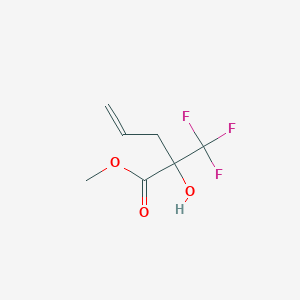

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIFMERYWGSJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232396 | |

| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117015-45-9 | |

| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117015-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate: A Guide to Overcoming Chemoselectivity Challenges

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. The α-hydroxy-α-trifluoromethyl ester motif, in particular, serves as a critical, non-hydrolyzable mimic of a tetrahedral transition state, making it a valuable component in enzyme inhibitor design.[1] This guide provides a comprehensive technical overview for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a versatile building block possessing this key pharmacophore. We will dissect the primary synthetic challenges, notably the chemoselective addition to a highly electrophilic trifluoromethyl ketone in the presence of a susceptible ester moiety. This document details a robust and field-proven Barbier-type allylation protocol, explaining the causal reasoning behind reagent selection and procedural steps to ensure reproducibility and high yield.

Introduction: The Strategic Value of the α-Hydroxy-α-Trifluoromethyl Ester

Fluorinated organic compounds are integral to the development of pharmaceuticals and agrochemicals.[2] The trifluoromethyl group, with its high electronegativity and steric bulk, can drastically alter a molecule's physicochemical properties. When positioned adjacent to a hydroxyl-bearing carbon, the resulting α-trifluoromethyl carbinol is a powerful structural motif.

The target molecule, this compound, presents a unique synthetic puzzle. It features a quaternary carbon center bearing a hydroxyl group, a trifluoromethyl group, a methyl ester, and an allyl group. The primary challenge lies in the selective formation of the C2-C3 bond via nucleophilic addition of an allyl group to the ketone of a precursor like methyl trifluoropyruvate, without concomitant attack at the adjacent ester carbonyl.

Key Synthetic Challenges:

-

Chemoselectivity: Standard organometallic reagents like Grignard or organolithium reagents are often too reactive, leading to undesired reactions with the ester group.[3][4]

-

Reactivity of the Trifluoromethyl Ketone: The electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic and prone to hydration, complicating reactions.[1]

-

Handling of Precursors: The starting materials, including trifluoromethylated ketoesters, require careful handling under specific conditions.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule breaks the C2-C3 bond, identifying methyl trifluoropyruvate as the electrophilic precursor and an allyl organometallic species as the nucleophilic synthon.

Caption: Retrosynthetic analysis of the target molecule.

For the forward synthesis, the choice of how to generate and react the allyl nucleophile is paramount.

-

Grignard Reaction: Using allylmagnesium bromide is a classic approach. However, its high reactivity poses a significant risk of over-addition or reaction with the ester functionality, leading to a complex product mixture.

-

Barbier Reaction: This reaction generates the organometallic reagent in situ in the presence of the electrophile.[5][6] Using a less reactive metal like zinc or indium provides a significant advantage.[5] The organozinc reagent is "softer" and more chemoselective, preferentially attacking the highly electrophilic ketone over the less reactive ester.[3][4] This one-pot procedure is operationally simpler and avoids the need to pre-form and titrate a highly sensitive organometallic reagent.[5]

Recommended Protocol: Zinc-Mediated Barbier-Type Allylation

This section provides a detailed, self-validating protocol for the synthesis, grounded in the principles of the Barbier reaction.

Principle and Causality

The reaction involves the oxidative addition of metallic zinc into the carbon-halogen bond of allyl bromide.[3][4] This forms an allylzinc bromide species in situ, which is less reactive and more tolerant of ester groups than its magnesium counterpart.[4] The organozinc reagent then performs a nucleophilic attack on the trifluoromethyl ketone carbonyl, forming a zinc alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Experimental Workflow

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α-Trifluoromethyl Esters - ChemistryViews [chemistryviews.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Barbier reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Formation of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Hydroxy-α-trifluoromethyl Esters

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity and steric bulk of the CF₃ group, which can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science. Among these, α-hydroxy-α-trifluoromethyl esters represent a valuable class of building blocks for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, the subject of this guide, is a key intermediate possessing both a chiral center and a versatile terminal alkene functionality, making it a valuable synthon for further chemical transformations.

Core Synthesis: A Barbier-Type Reaction Mechanism

The formation of this compound is most effectively achieved through a Barbier-type reaction. This one-pot organometallic reaction involves the in-situ generation of an organometallic nucleophile which then adds to a carbonyl electrophile. In this specific synthesis, the key electrophile is methyl trifluoropyruvate, a highly reactive ketone due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group.

The probable mechanism for this transformation can be dissected into three key stages:

-

Formation of the Organometallic Reagent: The reaction is initiated by the oxidative addition of a metal, typically zinc (Zn), to an allyl halide, such as allyl bromide. This step generates a highly reactive organozinc intermediate, allylzinc bromide, in the reaction mixture. The use of an ether-based solvent like diethyl ether or tetrahydrofuran (THF) is crucial to stabilize this organometallic species.

-

Nucleophilic Attack: The generated allylzinc bromide acts as a potent nucleophile. The carbon atom of the allyl group attacks the electrophilic carbonyl carbon of methyl trifluoropyruvate. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating this nucleophilic addition. This step results in the formation of a zinc alkoxide intermediate.

-

Aqueous Workup and Protonation: The reaction is quenched by the addition of an aqueous acidic solution, such as saturated ammonium chloride (NH₄Cl). This protonates the zinc alkoxide intermediate, yielding the final product, this compound, and water-soluble zinc salts which can be easily removed during the extraction process.

Caption: Figure 1: Reaction mechanism for the formation of this compound via a Barbier-type reaction.

Key Reaction Parameters and Their Influence

The success of the Barbier-type synthesis of this compound is highly dependent on several critical experimental parameters. The table below summarizes these factors and their impact on the reaction outcome.

| Parameter | Recommended Condition | Rationale and Impact on Yield/Selectivity |

| Metal | Activated Zinc powder or turnings | Zinc is a cost-effective and efficient metal for this transformation. Activation (e.g., with I₂ or HCl) is often necessary to remove the passivating oxide layer and ensure high reactivity. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are essential for stabilizing the in-situ formed organozinc reagent. Anhydrous conditions are critical to prevent quenching of the organometallic intermediate. |

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a low temperature (0 °C) to control the exothermic formation of the organozinc reagent and then allowed to warm to room temperature to drive the reaction to completion. |

| Reactant Stoichiometry | Slight excess of allyl bromide and zinc relative to methyl trifluoropyruvate | Using a slight excess of the allyl halide and metal ensures the complete consumption of the more valuable trifluorinated starting material, thereby maximizing the yield of the desired product. |

| Workup Procedure | Quenching with saturated aqueous NH₄Cl solution | A mild acidic workup is crucial to protonate the alkoxide intermediate without causing side reactions, such as dehydration of the tertiary alcohol. |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on established Barbier-type reaction protocols.

Materials and Reagents:

-

Methyl trifluoropyruvate (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Zinc powder (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine (catalytic amount for zinc activation)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Zinc Activation: To a flame-dried three-necked round-bottom flask under an inert atmosphere, add zinc powder (1.5 eq) and a crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of methyl trifluoropyruvate (1.0 eq) and allyl bromide (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at 0 °C over a period of 30 minutes using a dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Figure 2: Experimental workflow for the synthesis of this compound.

Characterization and Spectroscopic Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | - A singlet for the methyl ester protons (~3.8 ppm). - A multiplet for the methylene protons adjacent to the double bond (~2.5-2.7 ppm). - A multiplet for the vinyl protons (~5.1-5.3 ppm and ~5.8-6.0 ppm). - A singlet for the hydroxyl proton (variable, depends on concentration and solvent). |

| ¹³C NMR | - A quartet for the trifluoromethyl carbon (¹JCF ~285 Hz). - A signal for the quaternary carbon bearing the hydroxyl and trifluoromethyl groups (~75-80 ppm, may show coupling to fluorine). - Signals for the ester carbonyl, methyl ester, methylene, and vinyl carbons in their respective regions. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group. |

| IR Spectroscopy | - A broad absorption band for the hydroxyl group (~3400 cm⁻¹). - A strong absorption for the ester carbonyl group (~1740 cm⁻¹). - A characteristic absorption for the C=C double bond (~1640 cm⁻¹). |

| Mass Spectrometry | - The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups. |

Conclusion

The Barbier-type reaction provides a reliable and efficient method for the synthesis of this compound. The key to this transformation is the in-situ generation of a nucleophilic allyl-metal species that readily adds to the highly electrophilic carbonyl of methyl trifluoropyruvate. This guide has outlined the fundamental mechanistic principles, critical experimental parameters, a detailed synthetic protocol, and expected characterization data. This information serves as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development, enabling the effective preparation and utilization of this valuable trifluoromethylated building block.

References

-

Barbier Reaction. Wikipedia.[Link]

-

Reformatsky Reaction. Wikipedia.[Link]

-

Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Organic Chemistry Portal.[Link]

-

Synthesis of Aryl- and Alkyl-Containing 3-Methylene-5-hydroxy Esters via a Barbier Allylation Reaction. SciDok - Server für wissenschaftliche Dokumente.[Link]

-

Allylation of Carbonyl Compounds. Organic Chemistry Portal.[Link]

An In-depth Technical Guide to Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Introduction: The Strategic Value of Trifluoromethylated Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its profound impact on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[1] Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a chiral building block that elegantly combines the influential CF₃ group with a versatile α-hydroxy ester and a reactive terminal alkene. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and insights into its potential applications for researchers at the forefront of pharmaceutical innovation.

Molecular Structure and Physicochemical Properties

This compound possesses a stereocenter at the C2 position, bearing a hydroxyl, a trifluoromethyl, a methyl ester, and an allyl group. This intricate arrangement of functional groups dictates its reactivity and potential for stereoselective transformations.

| Property | Value | Source |

| CAS Number | 117015-45-9 | --INVALID-LINK--[2] |

| Molecular Formula | C₇H₉F₃O₃ | --INVALID-LINK--[3] |

| Molecular Weight | 198.14 g/mol | --INVALID-LINK--[3] |

| Appearance | Expected to be a colorless oil | Inferred from similar compounds |

| Boiling Point | Not available; expected to be moderately high due to polarity and MW | N/A |

| Solubility | Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂) | Inferred from structure |

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is the nucleophilic addition of an allyl-metal reagent to the highly electrophilic ketone of methyl trifluoropyruvate.[4] The strong electron-withdrawing effect of the adjacent trifluoromethyl group makes the pyruvate ketone exceptionally reactive towards nucleophiles.[4] Both Grignard and Reformatsky-type reactions are viable approaches.

Recommended Synthetic Protocol: Allyl Grignard Addition

This protocol details the synthesis via the addition of allylmagnesium bromide to methyl trifluoropyruvate. The choice of a Grignard reagent offers high reactivity and commercial availability.

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask with a crystal of iodine. A solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary and maintained at a gentle reflux until the magnesium is consumed.

-

Addition Reaction: The freshly prepared Grignard solution is cooled to 0°C in an ice bath. A solution of methyl trifluoropyruvate (1.0 eq.) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting pyruvate is consumed.

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Freshly Prepared Grignard: While commercially available, freshly prepared Grignard reagents often exhibit higher reactivity and lead to cleaner reactions.

-

Low-Temperature Addition: The reaction is exothermic. Adding the pyruvate at 0°C controls the reaction rate, minimizing side reactions such as enolization or double addition.

-

Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild acid that effectively protonates the resulting alkoxide and neutralizes any remaining Grignard reagent without causing significant hydrolysis of the ester.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data:

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | -OH | ~3.5-4.5 ppm (broad singlet) | Typical range for a tertiary alcohol proton; broadness due to exchange. |

| -OCH ₃ | ~3.8 ppm (singlet) | Standard chemical shift for a methyl ester. | |

| -CH ₂-CH=CH₂ | ~2.6-2.8 ppm (multiplet) | Allylic protons adjacent to a quaternary center. | |

| -CH=CH ₂ | ~5.1-5.3 ppm (multiplet) | Terminal vinyl protons. | |

| -CH =CH₂ | ~5.7-5.9 ppm (multiplet) | Internal vinyl proton, deshielded relative to terminal protons. | |

| ¹³C NMR | -C F₃ | ~124 ppm (quartet, ¹JCF ≈ 285 Hz) | Characteristic quartet for a CF₃ group due to C-F coupling. |

| C (OH)(CF₃) | ~75 ppm (quartet, ²JCCF ≈ 30 Hz) | Quaternary carbon bearing the hydroxyl and CF₃ groups. | |

| -OC H₃ | ~53 ppm | Typical chemical shift for a methyl ester carbon. | |

| C =O | ~170 ppm | Carbonyl carbon of the ester group. | |

| -C H₂-CH=CH₂ | ~40 ppm | Allylic carbon. | |

| -CH=C H₂ | ~118 ppm | Terminal alkene carbon. | |

| -C H=CH₂ | ~132 ppm | Internal alkene carbon. | |

| IR | -OH stretch | 3400-3500 cm⁻¹ (broad) | Characteristic for a hydrogen-bonded hydroxyl group. |

| C=O stretch | ~1745-1755 cm⁻¹ (strong) | Higher frequency for an ester carbonyl due to the electron-withdrawing CF₃ group. | |

| C-F stretch | 1100-1300 cm⁻¹ (strong, multiple bands) | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. | |

| Mass Spec (EI) | M⁺ | m/z = 198 (low intensity) | Molecular ion peak. |

| [M-OCH₃]⁺ | m/z = 167 | Loss of the methoxy radical. | |

| [M-CO₂CH₃]⁺ | m/z = 139 | Loss of the carbomethoxy group. | |

| [CF₃]⁺ | m/z = 69 | Trifluoromethyl cation, often a prominent fragment. |

Chemical Reactivity and Synthetic Potential

This compound is a trifunctional molecule, offering multiple avenues for further chemical modification.

Reaction Pathways Diagram:

Caption: Potential reaction pathways for the title compound.

-

Reactions at the Hydroxyl Group: The tertiary alcohol can be protected using standard protecting groups (e.g., silyl ethers like TBDMS) to allow for selective reactions at other sites. Oxidation is challenging due to the lack of an α-proton but could be achieved under harsh conditions, likely leading to decomposition.

-

Reactions at the Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water). This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals. Direct amidation is also possible.

-

Reactions of the Alkene: The terminal double bond is a versatile handle for a wide array of transformations:

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will saturate the double bond to yield the corresponding pentanoate derivative.

-

Epoxidation: Treatment with peroxy acids like m-CPBA will form the corresponding epoxide, a valuable electrophilic intermediate.

-

Olefin Metathesis: The terminal alkene is an excellent substrate for cross-metathesis reactions, allowing for the introduction of more complex side chains.

-

Hydroboration-Oxidation: This sequence will install a primary alcohol at the terminal carbon, enabling further functionalization.

-

Applications in Drug Development

The true value of this compound lies in its potential as a precursor to novel pharmaceutical agents. The trifluoromethyl group is a well-established bioisostere for groups like methyl or isopropyl, but with significantly different electronic properties.[1] Its incorporation can block metabolic oxidation, increase lipophilicity to improve cell permeability, and alter pKa values of nearby functional groups.[1]

This building block can be used to synthesize:

-

Novel Amino Acids: Conversion of the ester to a carboxylic acid and subsequent manipulation of the hydroxyl group can lead to the synthesis of non-proteinogenic α-trifluoromethyl-α-hydroxy amino acids.

-

Enzyme Inhibitors: The trifluoromethyl carbinol motif is a known transition-state analogue for ester and amide hydrolysis, making it a key feature in the design of protease and esterase inhibitors.

-

Complex Natural Product Analogues: The multiple functional groups allow for its incorporation into complex scaffolds, generating fluorinated analogues of natural products with potentially enhanced biological activity and improved pharmacokinetic properties.

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. While detailed literature on this specific compound is sparse, its chemical properties can be confidently inferred from established principles of organic chemistry. The synthetic protocol outlined in this guide is robust and based on well-understood Grignard chemistry. The diverse reactivity of its functional groups provides numerous opportunities for the creation of novel molecular architectures. For researchers and scientists in drug development, this molecule represents a valuable tool for accessing unique chemical space and engineering next-generation therapeutics with enhanced properties.

References

A Comprehensive Spectroscopic and Analytical Guide to Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Abstract: Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9) represents a valuable chiral building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability to parent molecules, making its unambiguous characterization essential. This technical guide provides a comprehensive framework for the spectroscopic analysis of this fluorinated ester. We delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a self-validating system for structural elucidation and purity assessment.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the molecule's fundamental structure and properties. These characteristics directly inform the expected spectroscopic outcomes.

Caption: Integrated NMR workflow for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons.

Anticipated Spectral Features:

-

Hydroxyl (-OH): A broad singlet, typically between δ 2.0-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent.

-

Methoxyl (-OCH₃): A sharp singlet integrating to 3H, expected around δ 3.8 ppm.

-

Methylene (-CH₂-): These two protons are diastereotopic due to the adjacent stereocenter. They will appear as a complex multiplet, likely an ABX or ABXY system, coupling to each other (geminal coupling) and the vinyl proton. Expected region: δ 2.5-2.8 ppm.

-

Vinyl (-CH=CH₂): This system will produce three distinct signals. The internal proton (-CH=) will be a complex multiplet (ddt) around δ 5.8-6.0 ppm. The terminal protons (=CH₂) will be two separate multiplets near δ 5.2-5.4 ppm, showing cis, trans, and geminal couplings.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 5.90 | ddt | 1H | -CH =CH₂ |

| ~ 5.35 | m | 1H | -CH=CH ₂ (trans) |

| ~ 5.30 | m | 1H | -CH=CH ₂ (cis) |

| ~ 3.85 | s | 3H | -OCH ₃ |

| ~ 3.50 | br s | 1H | -OH |

| ~ 2.70 | m | 2H | -CH ₂- |

¹³C NMR Spectroscopy

¹³C NMR reveals the carbon skeleton of the molecule. The presence of the highly electronegative CF₃ group significantly influences the chemical shifts.

Anticipated Spectral Features:

-

Ester Carbonyl (C=O): Expected around δ 170-172 ppm.

-

Quaternary Carbon (C-OH): This carbon, bonded to OH and CF₃, will be shifted downfield and appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 25-30 Hz). Expected around δ 75-80 ppm.

-

Trifluoromethyl Carbon (-CF₃): This signal will be a prominent quartet with a large one-bond coupling constant (¹JCF ≈ 280-290 Hz). Expected around δ 123-126 ppm.

-

Alkene Carbons: The terminal =CH₂ will be around δ 120 ppm, and the internal -CH= will be around δ 130 ppm.

-

Other Carbons: The -OCH₃ carbon is expected near δ 53 ppm, and the -CH₂- carbon near δ 40 ppm.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Assignment |

|---|---|---|

| ~ 171.0 | s | C =O |

| ~ 131.0 | s | -C H=CH₂ |

| ~ 124.0 | q, ¹JCF ≈ 285 Hz | -C F₃ |

| ~ 120.5 | s | -CH=C H₂ |

| ~ 77.0 | q, ²JCF ≈ 28 Hz | C (OH)(CF₃) |

| ~ 53.5 | s | -OC H₃ |

| ~ 40.0 | s | -C H₂- |

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. The trifluoromethyl group serves as a clean and informative probe. [1] Anticipated Spectral Features: The three fluorine atoms of the CF₃ group are equivalent and are not coupled to any adjacent protons. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Its chemical shift provides crucial confirmation of the electronic environment.

Table 4: Predicted ¹⁹F NMR Data (377 MHz, CDCl₃, Ref: CCl₃F at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -75 to -80 | s | -CF ₃ |

Protocol 1: Standard NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

¹⁹F Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 32 scans. Use an external reference standard if necessary. [1]6. Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C/¹⁹F spectra. Fourier transform, phase, and baseline correct all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, whose bonds vibrate at characteristic frequencies.

Anticipated Spectral Features: The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and trifluoromethyl groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3500-3300 cm⁻¹. Its broadness is a hallmark of hydrogen bonding. [2]* C-H Stretches: Signals just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the alkene. Signals just below 3000 cm⁻¹ are from the sp³ C-H bonds of the methyl and methylene groups. [3]* C=O Stretch: A very strong, sharp absorption characteristic of an ester carbonyl group, expected around 1740-1755 cm⁻¹.

-

C=C Stretch: A medium intensity absorption around 1645 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will produce multiple very strong, intense absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹. These are often the most prominent signals in the spectrum of a fluorinated compound. [4] Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group 3500 - 3300 Strong, Broad O-H (Alcohol) 3080 Medium C-H (sp², Alkene) 2960 Medium C-H (sp³, Alkyl) 1745 Strong, Sharp C=O (Ester) 1645 Medium C=C (Alkene) | 1300 - 1100 | Very Strong | C-F (Trifluoromethyl) |

Protocol 2: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural information through analysis of fragmentation patterns.

Anticipated Fragmentation: Under Electron Ionization (EI), the molecular ion ([M]⁺˙ at m/z 198) may be observed, but it is often weak for alcohols. Key fragmentation pathways will likely include:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 167.

-

Loss of the methoxycarbonyl group (•CO₂CH₃) to give a fragment at m/z 139.

-

Loss of the trifluoromethyl radical (•CF₃) is a very common pathway for such compounds, leading to a stable fragment at m/z 129.

-

Alpha-cleavage between C2 and C3, leading to fragments corresponding to the allyl portion.

Table 6: Predicted Mass Spectrometry Fragments (EI)

| m/z | Possible Identity |

|---|---|

| 198 | [M]⁺˙ (Molecular Ion) |

| 167 | [M - •OCH₃]⁺ |

| 139 | [M - •CO₂CH₃]⁺ |

| 129 | [M - •CF₃]⁺ |

| 69 | [CF₃]⁺ |

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via direct infusion or, preferably, through a Gas Chromatography (GC) column to ensure purity.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate major fragment ions with the proposed molecular structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion to within 5 ppm accuracy.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively define the carbon-hydrogen framework and confirm the integrity of the crucial trifluoromethyl group. Infrared spectroscopy provides rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. The methodologies and predictive data outlined in this guide offer a robust framework for researchers to validate the synthesis and purity of this important chemical entity, ensuring its reliable application in advanced scientific research and development.

References

-

Wiley-VCH (2008). Supporting Information. Available at: [Link]

-

Kee, C. W., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH Public Access. Available at: [Link]

-

Vasilev, A. A., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4983. Available at: [Link]

-

Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

ResearchGate (2017). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Available at: [Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

1H and 13C NMR of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Introduction

This compound is a chiral, polyfunctionalized molecule of significant interest in synthetic organic chemistry. Its unique structure, incorporating a quaternary stereocenter, a trifluoromethyl group, a hydroxyl moiety, a methyl ester, and a terminal alkene, makes it a valuable building block for the synthesis of complex fluorinated compounds, which are pivotal in pharmaceutical and agrochemical development. The precise and unambiguous characterization of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will delve into the causal factors behind the observed chemical shifts, multiplicities, and coupling constants, offering insights grounded in fundamental principles and extensive field experience. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret the NMR data of complex fluorinated organic molecules.

Molecular Structure and NMR Assignment Framework

To systematically analyze the NMR spectra, it is essential to first deconstruct the molecular structure and label each unique magnetic environment. The presence of a chiral center at C2 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals.

Caption: Labeled structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is rich with information, showcasing characteristic signals for the vinyl group, the diastereotopic methylene protons, the methyl ester, and the hydroxyl proton. A key feature to anticipate is the influence of long-range coupling between protons and the fluorine atoms of the CF₃ group.

Predicted Chemical Shifts and Multiplicities

-

Vinyl Protons (H₅, H₆_cis, H₆_trans): This three-spin system gives rise to three distinct and complex multiplets.

-

H₅: This proton is coupled to the two geminal protons on C6 (H₆_cis and H₆_trans) and the two diastereotopic protons on C4 (H₄ₐ and H₄♭). This results in a complex multiplet, often appearing as a doublet of doublet of triplets (ddt) or a more intricate pattern. Its chemical shift is expected in the range of δ 5.7-5.9 ppm .

-

H₆_cis & H₆_trans: These terminal alkene protons are chemically non-equivalent. They are coupled to each other (geminal coupling, ²J), and each is coupled to H₅ (vicinal cis and trans coupling, ³J). This leads to two distinct signals, typically in the range of δ 5.1-5.4 ppm . Each signal will appear as a doublet of doublets. The trans coupling constant (³J ≈ 11-18 Hz) is significantly larger than the cis coupling constant (³J ≈ 6-15 Hz)[1].

-

-

Methylene Protons (H₄ₐ, H₄♭): Due to the adjacent C2 stereocenter, these protons are diastereotopic and will have different chemical shifts, expected around δ 2.6-2.9 ppm . They couple with each other (geminal coupling) and with the H₅ proton (vicinal coupling), resulting in two separate doublet of doublets. Furthermore, four-bond coupling to the fluorine atoms (⁴JHF) may introduce additional fine splitting, a phenomenon observed in rigid and specific geometric arrangements.[2][3]

-

Methyl Ester Protons (H₇): The three equivalent protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet at approximately δ 3.8 ppm .

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear anywhere from δ 2.0-4.5 ppm .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H₅ | 5.7 – 5.9 | ddt | ³JH₅-H₆trans ≈ 17, ³JH₅-H₆cis ≈ 10, ³JH₅-H₄ ≈ 7 | 1H |

| H₆_trans | 5.1 – 5.4 | dd | ³JH₆trans-H₅ ≈ 17, ²JH₆trans-H₆cis ≈ 1.5 | 1H |

| H₆_cis | 5.1 – 5.4 | dd | ³JH₆cis-H₅ ≈ 10, ²JH₆cis-H₆trans ≈ 1.5 | 1H |

| H₇ (-OCH₃) | ~3.8 | s | - | 3H |

| H₄ₐ, H₄♭ | 2.6 – 2.9 | 2 x dd | ²JH₄a-H₄b ≈ 14, ³JH₄-H₅ ≈ 7 | 2H |

| -OH | 2.0 – 4.5 | br s | - | 1H |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The most revealing feature in this molecule's spectrum is the coupling between carbon and fluorine atoms (JCF), which causes the signals for C2 and C3 to split into quartets.

Predicted Chemical Shifts and C-F Coupling

-

Ester Carbonyl (C1): The carbonyl carbon of the methyl ester is the most deshielded carbon (excluding the CF₃ group itself) and is expected to appear as a singlet around δ 171-173 ppm .

-

Vinyl Carbons (C5, C6): The internal alkene carbon (C5) is typically found further downfield (δ ~132 ppm ) than the terminal carbon (C6, δ ~120 ppm ).

-

Trifluoromethyl Carbon (C3): This carbon is directly bonded to three fluorine atoms. The signal will be split into a quartet by the one-bond C-F coupling (¹JCF), which is characteristically large (typically 280-290 Hz). The chemical shift is expected around δ 124 ppm . The strong electron-withdrawing nature of fluorine significantly impacts this shift.[4]

-

Quaternary Carbon (C2): This carbon is bonded to four different groups: -OH, -CF₃, -COOCH₃, and the allyl group. Its signal will be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF ≈ 30-40 Hz). The chemical shift is predicted to be in the δ 75-78 ppm range.

-

Methylene Carbon (C4): The aliphatic methylene carbon is expected in the upfield region, around δ 38-41 ppm .

-

Methyl Ester Carbon (C7): The carbon of the methoxy group will appear as a sharp singlet around δ 53-55 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (JCF, Hz) |

| C1 (C=O) | 171 – 173 | s | - |

| C5 (=CH) | ~132 | s | - |

| C3 (-CF₃) | ~124 | q | ¹JCF ≈ 285 |

| C6 (=CH₂) | ~120 | s | - |

| C2 (-C(OH)CF₃) | 75 – 78 | q | ²JCF ≈ 35 |

| C7 (-OCH₃) | 53 – 55 | s | - |

| C4 (-CH₂-) | 38 – 41 | s (possible t from ³JCF) | - |

Part 3: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a meticulous and validated experimental approach. The following protocol outlines the best practices for analyzing this compound.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Purity Check: Ensure the analyte is of high purity (>95%) using a preliminary technique like TLC or LC-MS to avoid spectral contamination.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is aprotic and effectively solubilizes the compound. Its residual proton peak (δ ~7.26 ppm) can serve as a secondary chemical shift reference.

-

Concentration: Prepare a solution of approximately 15 mg of the compound in 0.6 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time, especially for the ¹³C spectrum.

-

Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.

-

-

Instrument Setup and Calibration:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate spectral dispersion, particularly for resolving the complex multiplets of the vinyl and methylene protons.

-

Locking and Shimming: Lock the field frequency using the deuterium signal from CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes and accurate resolution of coupling constants.

-

Tuning: Tune the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum signal receptivity and efficient power delivery.

-

-

Data Acquisition Parameters:

-

¹H Spectrum:

-

Pulse Sequence: A standard 30° pulse sequence (e.g., 'zg30') is sufficient.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

-

Number of Scans: 8-16 scans are typically adequate.

-

-

¹³C Spectrum:

-

Pulse Sequence: A standard proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30') is used to produce a spectrum with singlets for all protonated carbons.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans may be required to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly diagnostic. Key identifying features include the characteristic three-spin system of the terminal alkene in the ¹H spectrum, the presence of diastereotopic methylene protons, and most definitively, the quartet splitting patterns observed in the ¹³C spectrum for the quaternary carbon (C2) and the trifluoromethyl carbon (C3). These C-F coupling patterns serve as an unmistakable signature for the trifluoromethyl group's position. This comprehensive guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and validate the structure of this important fluorinated building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

19F NMR analysis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

An In-depth Technical Guide to the ¹⁹F NMR Analysis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of this compound using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and leverage ¹⁹F NMR data for the structural elucidation and purity assessment of fluorinated compounds.

Introduction: The Significance of ¹⁹F NMR in Fluorine Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds, such as this compound, highly valuable in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (-CF₃) group, in particular, is a common motif used to enhance metabolic stability and binding affinity.

¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing these molecules. The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, resulting in a strong NMR signal and a wide chemical shift range, which minimizes spectral overlap. This sensitivity makes ¹⁹F NMR an ideal technique for the unambiguous identification and quantification of fluorinated species. This guide will delve into the specific application of ¹⁹F NMR for the analysis of this compound, a chiral molecule whose stereochemistry can be critical to its function.

Theoretical Framework: Understanding the ¹⁹F NMR Spectrum

A deep understanding of the theoretical principles governing ¹⁹F NMR is essential for accurate data interpretation. The key parameters that define the ¹⁹F NMR spectrum of the target molecule are chemical shift, spin-spin coupling, and the influence of the chiral center.

Chemical Shift (δ)

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For a trifluoromethyl group, the chemical shift is influenced by the electronegativity of the surrounding atoms and the overall molecular structure. The -CF₃ group in this compound is attached to a quaternary carbon that is also bonded to a hydroxyl group, a methyl ester, and an allyl group. This specific environment will dictate its resonance frequency. Generally, the ¹⁹F chemical shift of a -CF₃ group attached to a tertiary carbon is expected to appear in the range of -70 to -80 ppm (relative to CFCl₃ at 0 ppm).

Spin-Spin Coupling (J)

The three equivalent fluorine atoms in the -CF₃ group will couple to other magnetically active nuclei in the molecule, most notably the protons of the allyl group. This coupling provides valuable information about the connectivity of the molecule. The most significant coupling is expected to be the three-bond coupling (³JHF) between the fluorine atoms and the methylene protons (-CH₂-) of the allyl group. The magnitude of this coupling is typically in the range of 5-10 Hz. Due to the presence of a chiral center, the two protons of the methylene group are diastereotopic, meaning they are chemically non-equivalent and may exhibit different coupling constants to the fluorine nuclei.

The Impact of Chirality

This compound possesses a stereocenter at the C2 position. In a chiral environment (such as a chiral solvent or in the presence of a chiral shift reagent), the fluorine atoms of the -CF₃ group can become diastereotopic. This can lead to a more complex splitting pattern in the ¹⁹F NMR spectrum. However, in a standard achiral solvent, the three fluorine atoms are chemically equivalent due to the free rotation around the C-C bond, and they will appear as a single resonance.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound. This protocol is designed to be a self-validating system, with built-in checks for data quality.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and is free from fluorine-containing impurities. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional but Recommended): For accurate chemical shift referencing and quantification, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Spectrometer Setup and Calibration

-

Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency. This is a critical step to ensure maximum sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high resolution.

Data Acquisition Parameters

The following table summarizes the key acquisition parameters for a standard ¹⁹F NMR experiment.

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time without saturating the signal. |

| Acquisition Time | 1-2 seconds | This should be sufficient to resolve the expected coupling constants. |

| Relaxation Delay | 2-5 seconds | Allows for the magnetization to return to equilibrium between scans, ensuring accurate integration. |

| Number of Scans | 16-64 | This can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. |

| Spectral Width | -50 to -90 ppm | This range should comfortably encompass the expected chemical shift of the -CF₃ group. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (if used) or to an external reference.

Data Analysis and Interpretation

The expected ¹⁹F NMR spectrum of this compound in an achiral solvent will exhibit a single primary resonance for the -CF₃ group.

Predicted Spectrum

| Feature | Expected Observation | Interpretation |

| Chemical Shift (δ) | -75 to -80 ppm | This is the typical range for a -CF₃ group attached to a quaternary carbon bearing a hydroxyl group. |

| Multiplicity | Triplet of triplets (tt) or a more complex multiplet | The primary splitting will be a triplet due to coupling with the two diastereotopic protons of the adjacent -CH₂- group (³JHF). Each peak of this triplet may be further split into a smaller triplet by the terminal vinyl proton (=CH-) through a five-bond coupling (⁵JHF), though this may not be resolved. |

| Integration | 3F | The integral of this resonance should correspond to three fluorine atoms. |

Visualizing the Coupling Interactions

The following diagram illustrates the key spin-spin coupling interactions that give rise to the multiplicity of the -CF₃ signal.

Caption: Spin-spin coupling pathways for the -CF₃ group.

Workflow for ¹⁹F NMR Analysis

The entire process, from sample preparation to final data interpretation, can be visualized as a systematic workflow.

Caption: Workflow for ¹⁹F NMR analysis.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural characterization of fluorinated molecules like this compound. By following a systematic experimental protocol and applying a sound theoretical understanding of chemical shifts and spin-spin coupling, researchers can confidently confirm the identity, purity, and structural features of their target compounds. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it a superior method for fluorine-specific analysis, providing clarity where proton and carbon NMR may be ambiguous.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a compound of interest in synthetic chemistry and drug development. Understanding its ionization and fragmentation patterns is crucial for its unambiguous identification, characterization, and quantification in various matrices. This document will delve into the theoretical underpinnings of its mass spectrometric analysis, propose likely fragmentation pathways under different ionization techniques, and provide actionable experimental protocols for researchers.

Introduction to this compound

This compound is a multifaceted organic molecule featuring several key functional groups that dictate its behavior in a mass spectrometer:

-

Methyl Ester: Susceptible to characteristic fragmentation patterns.

-

Tertiary Allylic Alcohol: Prone to dehydration and specific cleavages.

-

α-Trifluoromethyl Group: A strongly electron-withdrawing group that significantly influences fragmentation pathways.

-

Terminal Alkene: Can participate in rearrangements.

The molecular formula of this compound is C7H9F3O3, with a monoisotopic mass of approximately 198.05 g/mol . The interplay of its functional groups presents a unique and interesting case for mass spectrometric analysis.

Ionization Techniques: A Strategic Approach

The choice of ionization technique is paramount for the successful analysis of this compound. The selection depends on the analytical goal, whether it is obtaining structural information through fragmentation or achieving sensitive quantification of the intact molecule.

-

Electron Ionization (EI): As a hard ionization technique, EI is ideal for eliciting detailed structural information through extensive fragmentation. It is particularly well-suited for coupling with Gas Chromatography (GC-MS).

-

Chemical Ionization (CI): A softer ionization method than EI, CI is useful for confirming the molecular weight of the analyte by producing a prominent pseudomolecular ion ([M+H]+). Methane and isobutane are common reagent gases for this purpose.[1][2]

-

Electrospray Ionization (ESI): This is the preferred method for analyzing the compound via Liquid Chromatography (LC-MS). ESI is a very soft ionization technique that typically yields protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+), providing accurate molecular weight information with minimal fragmentation.[3][4]

Proposed Fragmentation Pathways under Electron Ionization (EI)

Under electron ionization, the molecular ion ([M]•+) of this compound is expected to undergo a series of competing fragmentation reactions. The presence of the trifluoromethyl group and the tertiary alcohol will be major directing factors in these pathways.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for alcohols and esters, involving the cleavage of a bond adjacent to the heteroatom.[5][6] For the target molecule, two primary alpha-cleavage pathways are anticipated:

-

Loss of the Methoxycarbonyl Radical (•COOCH3): Cleavage of the C1-C2 bond would result in a resonance-stabilized cation.

-

Loss of the Allyl Radical (•CH2CH=CH2): Cleavage of the C2-C3 bond is another favorable pathway.

Neutral Losses

The elimination of small, stable neutral molecules is a characteristic fragmentation route.

-

Loss of Water (H2O): The tertiary alcohol functionality makes the molecule susceptible to dehydration, leading to a fragment with a mass loss of 18 Da.[5]

-

Loss of Methanol (CH3OH): The methyl ester can undergo rearrangement and elimination of methanol (32 Da loss).

-

Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond can cleave, resulting in the loss of a trifluoromethyl radical (69 Da loss).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.[6][7] In this molecule, a rearrangement involving the terminal alkene is plausible.

Visualizing Fragmentation: An EI Pathway

Caption: Proposed EI fragmentation of this compound.

Fragmentation in Soft Ionization (CI and ESI)

In contrast to EI, soft ionization techniques like CI and ESI are expected to produce significantly less fragmentation.

-

Chemical Ionization (CI): The primary ion observed will likely be the protonated molecule, [M+H]+, at m/z 199. Adduct ions with reagent gas components may also be present.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]+ (m/z 199) and the sodium adduct [M+Na]+ (m/z 221) are expected to be the most abundant species. In negative ion mode, the deprotonated molecule [M-H]- (m/z 197) would be observed. Collision-induced dissociation (CID) of these precursor ions would be required to elicit structural information. For α-hydroxy acids, a characteristic loss of formic acid (46 Da) can sometimes be observed in negative ion mode CID.[8]

Predicted Mass Spectral Data

The following table summarizes the predicted major ions for this compound under various ionization conditions.

| Ionization Mode | Predicted Ion | m/z (amu) | Proposed Identity/Origin |

| EI | [M]•+ | 198 | Molecular Ion |

| [M - H2O]•+ | 180 | Loss of water | |

| [M - CH3OH]•+ | 166 | Loss of methanol | |

| [M - •CF3]+ | 129 | Loss of trifluoromethyl radical | |

| [M - •C3H5]+ | 157 | Loss of allyl radical | |

| CI (Positive) | [M+H]+ | 199 | Protonated Molecule |

| ESI (Positive) | [M+H]+ | 199 | Protonated Molecule |

| [M+Na]+ | 221 | Sodium Adduct | |

| ESI (Negative) | [M-H]- | 197 | Deprotonated Molecule |

Experimental Protocols

To experimentally verify the proposed fragmentation pathways, the following protocols are recommended.

GC-MS Analysis (EI and CI)

Workflow for GC-MS Analysis

Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

MS Conditions (CI):

-

Reagent Gas: Methane.

-

Ion Source Temperature: 150 °C.

-

Mass Range: Scan from m/z 80 to 250.

-

LC-MS Analysis (ESI)

Methodology Details:

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

LC Conditions:

-

Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Mass Range: Scan from m/z 100 to 300.

-

Fragmentation (for MS/MS): Perform collision-induced dissociation (CID) on the precursor ions ([M+H]+ or [M-H]-) with varying collision energies to generate product ion spectra.

-

Conclusion

The mass spectrometric analysis of this compound is a nuanced undertaking that requires careful consideration of the interplay between its various functional groups. Electron ionization provides a wealth of structural information through predictable fragmentation pathways, while softer ionization techniques like chemical ionization and electrospray ionization are indispensable for confirming the molecular weight and enabling sensitive quantification. The proposed fragmentation schemes and experimental protocols in this guide offer a robust framework for researchers and drug development professionals to confidently identify and characterize this important molecule.

References

- ProQuest. (n.d.). Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma.

- Canadian Science Publishing. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes.

- The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.).

- ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- ACS Publications. (n.d.). Electrospray ionization and low energy tandem mass spectrometry of polyhydroxy unsaturated fatty acids.

- PubMed. (2008). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.

- Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways.

- PubMed. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The 'apparent' hydrolysis of alkyl esters during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.14 [people.whitman.edu]

- 8. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate Under Acidic Conditions: A Technical Guide

Introduction

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a fascinating molecule that holds significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a trifluoromethyl group, a tertiary alcohol, an ester, and a terminal alkene, imparts a distinct combination of properties that are of great interest to researchers and drug development professionals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. However, the multifaceted nature of this molecule also raises critical questions about its chemical stability, especially under the acidic conditions frequently encountered during synthesis, formulation, and in physiological environments.

This in-depth technical guide provides a comprehensive analysis of the potential stability challenges of this compound in acidic media. We will delve into the likely degradation pathways, drawing upon established principles of physical organic chemistry and data from related molecular structures. Furthermore, this guide will equip researchers with the necessary experimental protocols to rigorously assess the stability of this compound, ensuring the integrity and reliability of their scientific investigations and development programs.

Molecular Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its molecular architecture. The presence of multiple functional groups creates a landscape of potential reactivity.

| Property | Value | Source |

| Molecular Formula | C7H9F3O3 | [1] |

| CAS Number | 117015-45-9 | [1] |

| Key Functional Groups | Methyl Ester, Tertiary Alcohol, Trifluoromethyl Group, Alkene | N/A |

The strong electron-withdrawing nature of the trifluoromethyl group is a critical factor influencing the reactivity of the adjacent tertiary alcohol and the ester moiety. This electronic effect can significantly impact the rates and mechanisms of potential degradation reactions.

Potential Degradation Pathways Under Acidic Conditions

Under acidic conditions, two primary degradation pathways are anticipated for this compound: acid-catalyzed hydrolysis of the methyl ester and acid-catalyzed reactions involving the homoallylic tertiary alcohol.

Acid-Catalyzed Ester Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids and alcohols is a well-established reaction catalyzed by acid.[2] The generally accepted mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]

The presence of the electron-withdrawing trifluoromethyl group is expected to influence the rate of hydrolysis. While it enhances the electrophilicity of the carbonyl carbon, it may also destabilize the protonated intermediate. Theoretical studies have suggested that a trifluoromethyl group in the acyl portion of an ester can accelerate the hydrolysis rate compared to non-substituted counterparts.[3]

Acid-Catalyzed Reactions of the Homoallylic Tertiary Alcohol

The homoallylic tertiary alcohol moiety is another site of potential instability under acidic conditions. Tertiary alcohols are known to undergo acid-catalyzed dehydration to form alkenes.[4] In the case of this compound, this could lead to the formation of a conjugated diene system.

Furthermore, acid-catalyzed rearrangements of homoallylic alcohols are also possible.[5] For instance, a 1,4-hydride shift has been observed in sterically congested homoallylic alcohols under acidic conditions, leading to the formation of a saturated ketone.[5] While the substrate is not as sterically hindered, the possibility of such rearrangements should be considered, potentially leading to a variety of isomeric products. The formation of a highly reactive carbocation intermediate is a key step in these transformations.[6]

Experimental Design for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is essential.[2] This involves subjecting the compound to stress conditions that are more aggressive than those it would typically encounter, with the aim of accelerating degradation and identifying potential degradation products.[7] The following protocol is designed in accordance with ICH guidelines.[7][8]

Protocol: Acidic Hydrolysis Forced Degradation

1. Materials and Reagents:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 1 N solution

-

Sodium hydroxide (NaOH), 1 N solution

-

Volumetric flasks

-

Pipettes

-

HPLC vials

-

Heating block or water bath

2. Preparation of Stock Solution:

-

Accurately weigh a suitable amount of this compound and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

-

Prepare a solution of 0.1 N HCl by diluting the 1 N HCl stock solution with water.

-

In a series of labeled vials, add a known volume of the compound's stock solution and the 0.1 N HCl solution to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

-

Include a control sample with the compound in acetonitrile and water (no acid).

-

Place the vials in a heating block or water bath set to a specific temperature (e.g., 60°C). A common starting point is refluxing for about eight hours, but conditions should be adjusted based on the lability of the molecule.[7]

4. Time Points and Sampling:

-

Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the withdrawn samples by adding an equimolar amount of NaOH solution to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

5. Analytical Methodology:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column is a common starting point.

-

The mobile phase will likely consist of a gradient of acetonitrile and water, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Use a UV detector set to a wavelength where the compound and potential degradation products have significant absorbance.

Kinetic Analysis of Degradation

The data obtained from the forced degradation study can be used to determine the kinetics of the degradation process. By plotting the natural logarithm of the concentration of this compound versus time, the rate constant (k) for the degradation can be determined from the slope of the resulting line, assuming pseudo-first-order kinetics.[3][9]

Structural Elucidation of Degradation Products

Identifying the structure of any degradation products is crucial for understanding the degradation pathway.[8] A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for this purpose.[10]

-

LC-MS: This technique can be used to determine the molecular weights of the degradation products, providing valuable clues to their identities. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.[10]

-

NMR Spectroscopy: After isolation of the degradation products (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.[11][12] Techniques like COSY, HSQC, and HMBC can be used to establish connectivity within the molecules.

Data Presentation and Interpretation

The results of the stability study should be summarized in a clear and concise manner. The following table provides a template for presenting the data from the acidic hydrolysis forced degradation study.

| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |

| 0 | 100 | 0 | 0 | 100 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

The mass balance, which is the sum of the percentage of the parent compound and all degradation products, should be close to 100% to ensure that all major degradation products have been accounted for.[13]

Conclusion

The stability of this compound under acidic conditions is a critical parameter that must be thoroughly evaluated for its successful application in research and development. This technical guide has outlined the probable degradation pathways, namely acid-catalyzed ester hydrolysis and reactions of the homoallylic tertiary alcohol. By implementing the provided experimental protocols for forced degradation studies, kinetic analysis, and structural elucidation, researchers can gain a comprehensive understanding of the stability profile of this promising molecule. This knowledge is paramount for making informed decisions regarding its synthesis, formulation, and potential therapeutic applications, ultimately ensuring the development of safe and effective products.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

-